molecular formula C7H16N2O2 B581294 2-Amino-N-(3-methoxypropyl)propanamide CAS No. 1132804-54-6

2-Amino-N-(3-methoxypropyl)propanamide

Cat. No. B581294
CAS RN: 1132804-54-6
M. Wt: 160.217
InChI Key: YJORKINYTHGQDF-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methoxypropyl)propanamide is a chemical compound with the molecular formula C7H16N2O2 . It is also known by other names such as Propanamide, 2-amino-N-(3-methoxypropyl)- .


Physical And Chemical Properties Analysis

The boiling point of 2-Amino-N-(3-methoxypropyl)propanamide is predicted to be 313.9±27.0 °C, and its density is predicted to be 0.998±0.06 g/cm3 . Its pKa value is predicted to be 15.26±0.46 .

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Activity

A novel series of compounds related to "2-Amino-N-(3-methoxypropyl)propanamide" have been synthesized and characterized, showing significant antibacterial and antifungal activities. These compounds, including derivatives like 2-(6-methoxynaphthalen-2-yl)propanamide, demonstrate antimicrobial activity at levels comparable to standard agents such as Ampicillin and Flucanazole. The research emphasizes the potential of these derivatives in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance activity (Helal et al., 2013).

Anticonvulsant Studies

Isomeric derivatives of "2-Amino-N-(3-methoxypropyl)propanamide" have been studied for their potential as anticonvulsants. These compounds have shown promising results in models of generalized seizures, indicating a significant potential for treating epilepsy. The ortho and para isomers, in particular, were more potent than the standard drug phenytoin in certain tests, suggesting their usefulness in the development of new treatments for epilepsy (Idris et al., 2011).

Solid-State Spectroscopy for Structural Analysis

The compound 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, which is structurally related to "2-Amino-N-(3-methoxypropyl)propanamide," has been characterized using solid-state linear-dichroic infrared spectroscopy and theoretical calculations. This approach provides valuable structural information and helps in the assignment of IR bands, contributing to the understanding of the compound's structural and electronic properties (Zareva, 2006).

properties

IUPAC Name

2-amino-N-(3-methoxypropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(8)7(10)9-4-3-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJORKINYTHGQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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